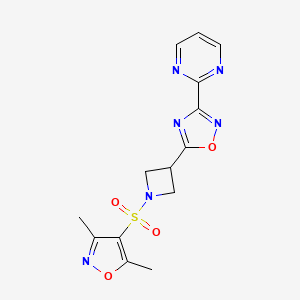

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O4S/c1-8-11(9(2)23-18-8)25(21,22)20-6-10(7-20)14-17-13(19-24-14)12-15-4-3-5-16-12/h3-5,10H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXICZOESVNUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an azetidine ring, a pyrimidine moiety, and an oxadiazole unit, which are linked through a sulfonyl group. The presence of the 3,5-dimethylisoxazole enhances its lipophilicity and may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole exhibit significant antitumor properties. For example, derivatives containing similar structural motifs have shown potent inhibitory effects against various cancer cell lines. In vitro evaluations revealed IC50 values ranging from 0.45 to 5.08 µM against five human cancer cell lines, surpassing the efficacy of established drugs such as Sunitinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1h | A549 | 0.47 |

| 1e | HeLa | 1.35 |

| 1g | MCF7 | 4.6 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been noted for its activity against cholinesterase enzymes, which are critical in neurotransmission and are often targeted in neurodegenerative diseases. Compounds with similar azetidine structures demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values around 46.42 µM for BChE .

The biological mechanisms underlying the activity of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole involve several pathways:

- Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases involved in tumor growth and metastasis.

- Cholinergic Modulation : By inhibiting cholinesterases, it may enhance cholinergic signaling pathways that are often disrupted in neurodegenerative disorders.

Study on Antitumor Activity

A study conducted on a series of azetidine-based compounds demonstrated that modifications to the isoxazole group significantly influenced antitumor efficacy. The most active derivative showed enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells .

Cholinesterase Inhibition Study

In another investigation focusing on cholinesterase inhibition, compounds with similar structures were evaluated for their ability to cross the blood-brain barrier (BBB). The results indicated that certain derivatives exhibited favorable pharmacokinetic profiles conducive to CNS penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole?

- Methodological Answer : A three-component cycloaddition approach is widely used for oxadiazole derivatives. For example, pyrimidin-2-yl groups can be introduced via nucleophilic substitution or condensation reactions, while the sulfonylazetidine moiety may be synthesized via sulfonylation of azetidine intermediates using 3,5-dimethylisoxazole-4-sulfonyl chloride. Key steps include refluxing with hydroxylamine derivatives and sodium carbonate in ethanol to stabilize intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to resolve signals for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups) and pyrimidine protons (δ ~8.5–9.0 ppm). IR spectroscopy (e.g., C=O at ~1710 cm⁻¹ for oxadiazole) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular weight and functional groups .

Q. What biological assays are suitable for preliminary screening of this compound’s activity?

- Methodological Answer : Prioritize in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) due to structural similarity to sulfur/fluorine-containing isoxazole derivatives with reported activity. Enzyme inhibition assays (e.g., kinase or protease targets) are also recommended, given the pyrimidine moiety’s role in ATP-binding pockets .

Advanced Research Questions

Q. How can chemical stability challenges in the sulfonylazetidine moiety be addressed during synthesis?

- Methodological Answer : Monitor stability under acidic/basic conditions via HPLC or TLC . Use protecting groups (e.g., Boc for azetidine nitrogen) during sulfonylation. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures/pH refine reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data for similar oxadiazole derivatives?

- Methodological Answer : Conduct meta-analysis of literature data to identify variables (e.g., assay protocols, solvent systems). Reproduce key studies under standardized conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can regioselectivity be controlled during derivatization of the 1,2,4-oxadiazole ring?

- Methodological Answer : Use steric/electronic directing groups. For example, electron-withdrawing substituents on pyrimidine enhance electrophilicity at C-5 of oxadiazole. Employ microwave-assisted synthesis to favor kinetic products or low-temperature conditions for thermodynamic control .

Q. What computational tools are effective for predicting SAR (Structure-Activity Relationships) in this compound class?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding to targets like PARP or EGFR. Validate predictions using site-directed mutagenesis and SPR-based binding assays .

Q. How can synthetic byproducts from multi-step reactions be identified and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.